3-(Aminomethyl)-N-Boc-L-phenylalanine 3-(Aminomethyl)-N-Boc-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316833
InChI: InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

3-(Aminomethyl)-N-Boc-L-phenylalanine

CAS No.:

Cat. No.: VC13316833

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-N-Boc-L-phenylalanine -

Specification

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name (2S)-3-[3-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChI Key VJIYBQCAFLNFTM-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CN)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O

Introduction

Chemical Identity and Structural Features

3-(Aminomethyl)-N-Boc-L-phenylalanine (CAS 1021707-56-1) is a non-natural amino acid derivative with the molecular formula C₁₅H₂₂N₂O₄ and a molar mass of 294.35 g/mol . Its IUPAC name, (S)-3-(3-(aminomethyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, reflects its chiral center at the alpha-carbon, Boc-protected amine, and aminomethyl-modified aromatic side chain. The compound’s structure ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, where the Boc group shields the amine during coupling reactions and is later removed under acidic conditions .

Key synonyms include L-Phenylalanine, 3-(aminomethyl)-N-[(1,1-dimethylethoxy)carbonyl]- and (2S)-3-[3-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, emphasizing its stereochemical and functional attributes . The aminomethyl group introduces a secondary amine, enabling further derivatization or conjugation, while the Boc group enhances solubility in organic solvents—a critical feature for purification .

Synthesis and Crystallization Strategies

Boc Protection and Initial Synthesis

The synthesis begins with L-phenylalanine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system of acetone and water. Triethylamine facilitates the reaction by deprotonating the amino group, allowing Boc anhydride to form a stable carbamate bond . Post-reaction, acetone is evaporated under reduced pressure, and the aqueous layer is acidified to protonate the product, enabling extraction into ethyl acetate. Solvent removal yields a viscous oil, which historically posed storage challenges due to gradual decomposition .

Physical and Chemical Properties

Spectroscopic and Thermal Data

Crystallized 3-(Aminomethyl)-N-Boc-L-phenylalanine exhibits a melting point of 84–86°C and a specific optical rotation of [α]²⁰_D = +25.1° (c = 1, EtOH) . The Boc group’s infrared (IR) absorption at ~1690 cm⁻¹ (C=O stretch) and nuclear magnetic resonance (NMR) signals at δ 1.4 ppm (t-Bu) confirm its structural integrity. Mass spectrometry (MS) reveals a molecular ion peak at m/z 294.35, consistent with its molecular weight .

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and weakly polar solvents post-crystallization. Its stability under alkaline conditions and during catalytic hydrogenolysis makes it suitable for diverse synthetic environments .

Applications in Biochemistry and Drug Development

Peptide Synthesis

The Boc group’s acid-lability allows selective deprotection using trifluoroacetic acid (TFA), enabling iterative peptide chain elongation. Unlike Fmoc-protected analogs, Boc derivatives resist base-mediated side reactions, making them ideal for synthesizing peptides with acid-stable modifications .

Medicinal Chemistry

The aminomethyl group serves as a handle for attaching fluorescent tags, biotin, or cytotoxic agents, facilitating drug-target studies. For instance, conjugating this compound to anticancer peptides could enhance tumor specificity through receptor-mediated uptake.

Analytical and Regulatory Considerations

Quality Control

HPLC with UV detection (λ = 254 nm) is the primary method for assessing purity, using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) . Regulatory guidelines, including the Chinese Pharmacopoeia, mandate room-temperature storage in airtight containers to prevent moisture-induced degradation .

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